molecular formula C13H9Cl2NO B1453168 4-(3,5-Dichlorobenzoyl)-2-methylpyridine CAS No. 1187165-30-5

4-(3,5-Dichlorobenzoyl)-2-methylpyridine

Cat. No.: B1453168
CAS No.: 1187165-30-5
M. Wt: 266.12 g/mol
InChI Key: RJMAUHYBZZUBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dichlorobenzoyl)-2-methylpyridine is a useful research compound. Its molecular formula is C13H9Cl2NO and its molecular weight is 266.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,5-dichlorophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-4-9(2-3-16-8)13(17)10-5-11(14)7-12(15)6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMAUHYBZZUBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds, such as dichlorobenzamide derivatives, have been shown to interact with various biological targets. These targets often play crucial roles in cellular processes, including signal transduction, enzyme activity regulation, and protein synthesis.

Mode of Action

It’s known that similar compounds interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding. These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell growth, apoptosis, and signal transduction. The downstream effects of these pathway alterations can include changes in cell behavior, gene expression, and overall cellular function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets. .

Biological Activity

4-(3,5-Dichlorobenzoyl)-2-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with a dichlorobenzoyl group. The chemical structure can be represented as follows:

C12H8Cl2N\text{C}_{12}\text{H}_{8}\text{Cl}_{2}\text{N}

The biological activity of this compound primarily involves its interaction with specific enzymes and cellular pathways. It has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition leads to increased levels of incretin hormones, which play a crucial role in insulin secretion and blood glucose regulation.

Target Enzymes

  • Dipeptidyl Peptidase IV (DPP-IV) : Inhibition leads to enhanced insulin secretion and improved glycemic control.
  • Tyrosinase : Some studies suggest that compounds with similar structures exhibit tyrosinase inhibitory activity, which can affect melanin production in skin cells .

Antidiabetic Effects

Research indicates that this compound may have significant antidiabetic properties. In animal models, it has been shown to improve glucose tolerance and lower blood sugar levels. The pharmacokinetic properties, including absorption and metabolism, are critical for its therapeutic effectiveness.

Cytotoxicity and Antiproliferative Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies reveal that it exhibits antiproliferative effects against breast, colon, and lung cancer cells, with mechanisms potentially involving apoptosis induction and cell cycle arrest .

Case Studies

  • In Vivo Studies : In diabetic rat models, administration of this compound resulted in significant reductions in fasting blood glucose levels compared to control groups. These studies highlight its potential as a therapeutic agent for diabetes management.
  • Cell Line Studies : In vitro assays using B16F10 murine melanoma cells demonstrated that the compound inhibits cell proliferation without significant cytotoxicity at lower concentrations (≤20 µM) over 48-72 hours .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
DPP-IV InhibitionIncreased insulin secretion; improved glycemic control
CytotoxicityAntiproliferative effects on cancer cell lines
Tyrosinase InhibitionReduced melanin production

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-Dichlorobenzoyl)-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
4-(3,5-Dichlorobenzoyl)-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.